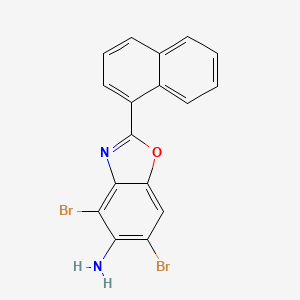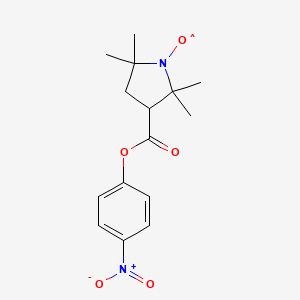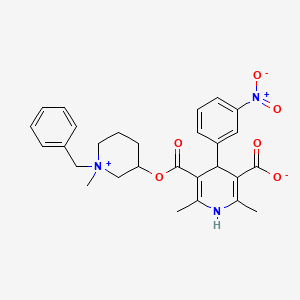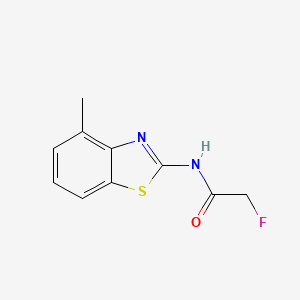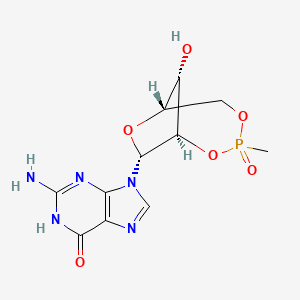
2',5'-Cyclic methylphosphonate guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Cyclic methylphosphonate guanosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclic methylphosphonate group attached to the guanosine molecule, which imparts distinct biochemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Cyclic methylphosphonate guanosine typically involves the cyclization of a guanosine derivative with a methylphosphonate group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2’,5’-Cyclic methylphosphonate guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the methylphosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the guanosine moiety.
Scientific Research Applications
2’,5’-Cyclic methylphosphonate guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways and as a potential modulator of enzymatic activity.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2’,5’-Cyclic methylphosphonate guanosine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate certain kinases or phosphatases, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Cyclic monophosphate guanosine
- 3’,5’-Cyclic monophosphate guanosine
- 2’,5’-Cyclic adenosine monophosphate
Uniqueness
2’,5’-Cyclic methylphosphonate guanosine is unique due to the presence of the methylphosphonate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets compared to other cyclic nucleotides.
Properties
Molecular Formula |
C11H14N5O6P |
|---|---|
Molecular Weight |
343.23 g/mol |
IUPAC Name |
2-amino-9-[(1R,6S,8R,9S)-9-hydroxy-3-methyl-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N5O6P/c1-23(19)20-2-4-6(17)7(22-23)10(21-4)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H3,12,14,15,18)/t4-,6-,7+,10+,23?/m0/s1 |
InChI Key |
ZDPNTAKVPGFCEM-ARHPKTKOSA-N |
Isomeric SMILES |
CP1(=O)OC[C@H]2[C@@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
Canonical SMILES |
CP1(=O)OCC2C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



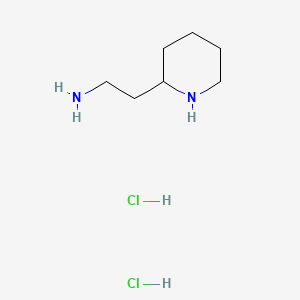

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
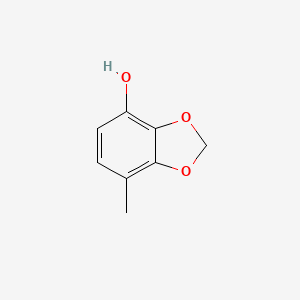
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
